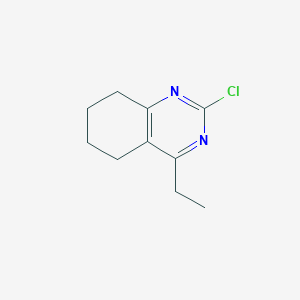
2-Chloro-4-ethyl-5,6,7,8-tetrahydroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-ethyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethyl-5,6,7,8-tetrahydroquinazoline typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . One common method includes the use of α-aminoamidines, which react with bis-benzylidene cyclohexanones under mild conditions to yield the desired quinazoline derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethyl-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinazoline derivatives .
Scientific Research Applications
2-Chloro-4-ethyl-5,6,7,8-tetrahydroquinazoline has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. For example, it has been shown to inhibit enzymes such as dihydrofolate reductase and pantothenate kinase, which are essential for the survival of certain bacteria . This inhibition disrupts key metabolic pathways, leading to the compound’s antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-4-ethyl-5,6,7,8-tetrahydroquinazoline is unique due to its specific ethyl substitution at the 4-position, which can influence its chemical reactivity and biological activity. This substitution can enhance its interaction with molecular targets, making it a valuable compound for further research and development.
Biological Activity
2-Chloro-4-ethyl-5,6,7,8-tetrahydroquinazoline is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula: C10H12ClN
- Molecular Weight: 183.66 g/mol
- IUPAC Name: this compound
- Canonical SMILES: CC(C)C1=CC2=C(N1)C(=C(N=C2)Cl)C(=N)C=C
Biological Activity
The biological activity of this compound has been investigated in several studies focusing on its pharmacological effects.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cell Line Studies : In vitro evaluations against various cancer cell lines demonstrated that this compound exhibits significant cytotoxic effects. The compound was tested on cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer), showing IC50 values in the micromolar range.
- Mechanism of Action : The compound appears to inhibit cell proliferation by inducing apoptosis and disrupting the cell cycle. It may also modulate pathways involved in tumor growth and metastasis.
Antimicrobial Activity
The compound has shown promising results against various microbial strains:
- Bacterial Inhibition : In vitro tests against Gram-positive and Gram-negative bacteria indicated that this compound possesses antibacterial properties, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Fungal Activity : Preliminary studies suggest antifungal activity against common pathogens like Candida albicans.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
| Feature | Description |
|---|---|
| Chlorine Substitution | Enhances lipophilicity and may improve cellular uptake. |
| Ethyl Group | Contributes to hydrophobic interactions with biological targets. |
| Tetrahydroquinazoline Framework | Provides a scaffold for interaction with enzymes and receptors involved in various biological processes. |
Study 1: Anticancer Efficacy
A study conducted by researchers evaluated the anticancer efficacy of this compound on the MDA-MB-231 cell line. The results indicated an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells compared to the control group.
Study 2: Antimicrobial Screening
Another study assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
Properties
CAS No. |
83939-61-1 |
|---|---|
Molecular Formula |
C10H13ClN2 |
Molecular Weight |
196.67 g/mol |
IUPAC Name |
2-chloro-4-ethyl-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C10H13ClN2/c1-2-8-7-5-3-4-6-9(7)13-10(11)12-8/h2-6H2,1H3 |
InChI Key |
NFRZXYNZUHBFBX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC2=C1CCCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















